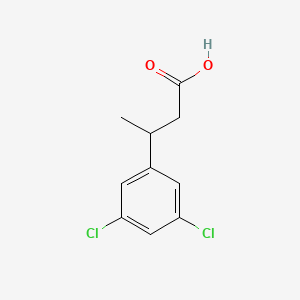
3-(3,5-Dichlorophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dichlorophenyl)butanoic acid: is an organic compound with the molecular formula C10H10Cl2O2 It is characterized by the presence of a butanoic acid moiety attached to a 3,5-dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dichlorophenyl)butanoic acid typically involves the reaction of 3,5-dichlorobenzyl chloride with butanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the butanoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3,5-Dichlorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3,5-Dichlorophenyl)butanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions.
Biology: In biological research, this compound may be used to study the effects of dichlorophenyl derivatives on biological systems. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: While not directly used as a drug, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dichlorophenyl)butanoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the dichlorophenyl group can enhance its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
- 3-(2,5-Dichlorophenyl)propanoic acid
- 4-[(3,5-Dichlorophenyl)carbamoyl]butanoic acid
- 3-(2,5-Dichlorophenyl)butanoic acid
Comparison: 3-(3,5-Dichlorophenyl)butanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence its reactivity and binding properties compared to other dichlorophenyl derivatives. For example, the 3,5-dichloro substitution pattern may result in different steric and electronic effects compared to the 2,5-dichloro substitution pattern, leading to variations in chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
55058-77-0 |
|---|---|
Molekularformel |
C10H10Cl2O2 |
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
3-(3,5-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(2-10(13)14)7-3-8(11)5-9(12)4-7/h3-6H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
KWSMGFHLZCTSPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1=CC(=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


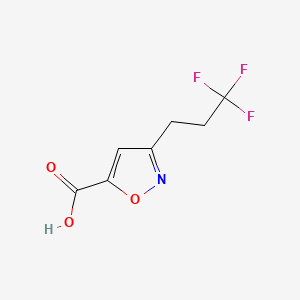
![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13589652.png)

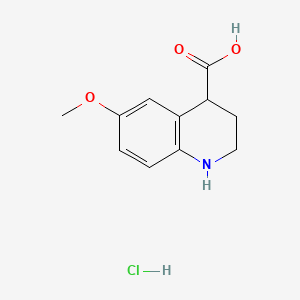
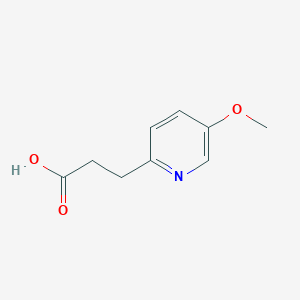
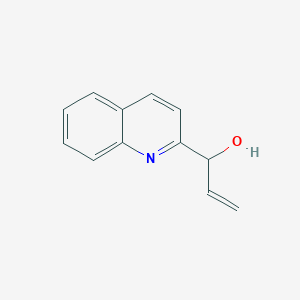
![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13589699.png)
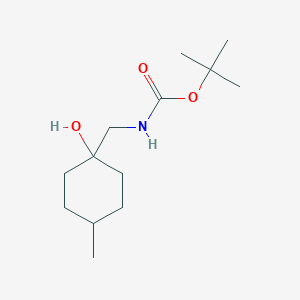

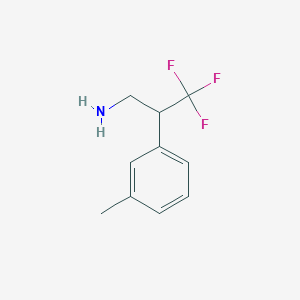
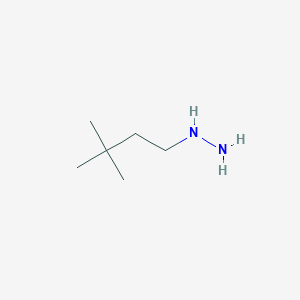
![6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B13589725.png)
![{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13589728.png)
